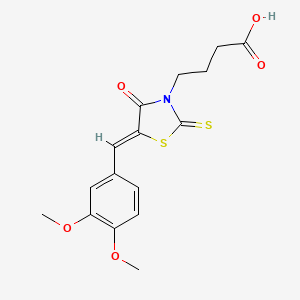
4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Overview
Description
iCRT5 is a small molecule inhibitor known for its ability to regulate β-catenin-mediated transcription. This compound is particularly significant in the study of the Wnt/β-catenin signaling pathway, which plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. iCRT5 has been extensively used in scientific research, especially in the context of cancer studies, due to its potential to modulate signaling pathways involved in tumor growth and progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iCRT5 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of Thiazolidinone Core: The initial step involves the condensation of a suitable aldehyde with thiosemicarbazide to form a thiazolidinone core.
Substitution Reactions: Subsequent steps involve various substitution reactions to introduce functional groups that enhance the compound’s biological activity.
Final Assembly: The final step typically involves the coupling of the thiazolidinone core with other molecular fragments to complete the synthesis of iCRT5.
Industrial Production Methods
Industrial production of iCRT5 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-throughput reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
iCRT5 undergoes several types of chemical reactions, including:
Oxidation: iCRT5 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on iCRT5, potentially altering its biological activity.
Substitution: Substitution reactions are commonly used to introduce different functional groups into the iCRT5 molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halides and nucleophiles are employed in substitution reactions, typically under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of functionalized iCRT5 analogs.
Scientific Research Applications
iCRT5 has a broad range of applications in scientific research:
Chemistry: Used as a tool compound to study the Wnt/β-catenin signaling pathway.
Biology: Employed in cell biology to investigate the effects of β-catenin inhibition on cell proliferation and differentiation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the Wnt/β-catenin pathway.
Mechanism of Action
iCRT5 exerts its effects by inhibiting β-catenin-mediated transcription. It binds to β-catenin, preventing its interaction with transcriptional co-activators and thereby blocking the transcription of target genes involved in cell proliferation and survival. This inhibition disrupts the Wnt/β-catenin signaling pathway, leading to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
iCRT3: Another β-catenin inhibitor with a similar mechanism of action but different chemical structure.
XAV939: A tankyrase inhibitor that also targets the Wnt/β-catenin pathway by promoting the degradation of β-catenin.
ICG-001: A small molecule that disrupts the interaction between β-catenin and its co-activator, CBP.
Uniqueness of iCRT5
iCRT5 is unique due to its specific binding affinity and inhibitory effects on β-catenin-mediated transcription. Unlike some other inhibitors, iCRT5 directly targets β-catenin, making it a valuable tool for studying the direct effects of β-catenin inhibition on cellular processes .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-21-11-6-5-10(8-12(11)22-2)9-13-15(20)17(16(23)24-13)7-3-4-14(18)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19)/b13-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWKSBPTJQMUHJ-LCYFTJDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


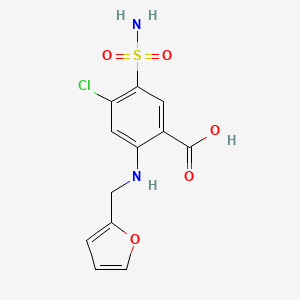
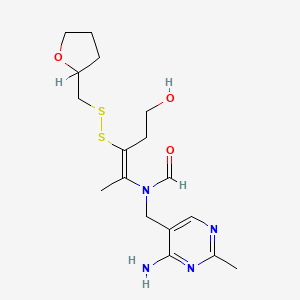
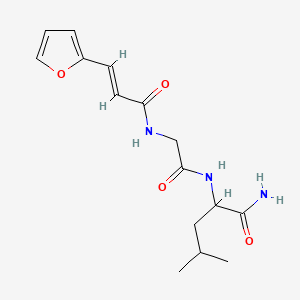
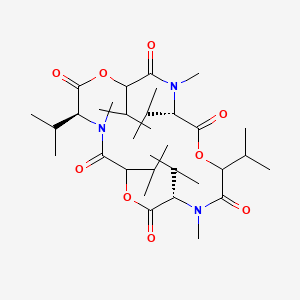

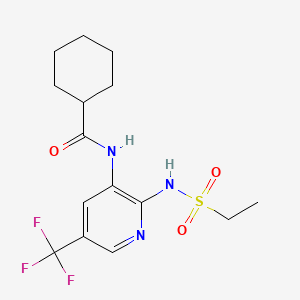
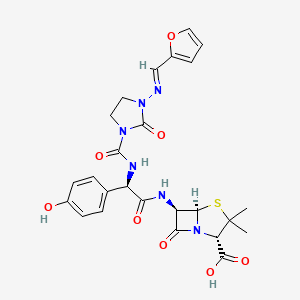
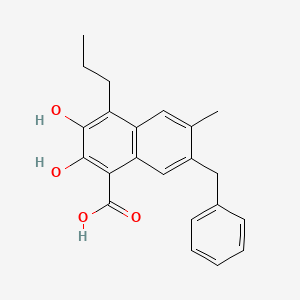

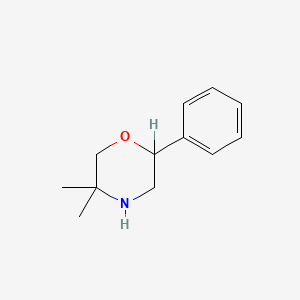
![(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1674302.png)
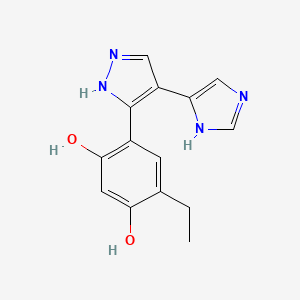
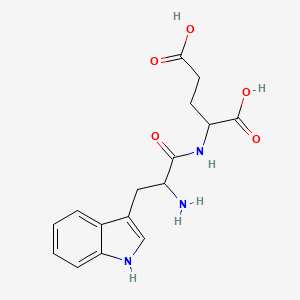
![3-((2-Fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)furo[3,2-c]pyridine-2-carboxamide](/img/structure/B1674305.png)
